molecular formula C19H21NO3S B2438758 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 867042-82-8

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2438758
CAS No.: 867042-82-8
M. Wt: 343.44
InChI Key: GEEHLPRUBVMJGB-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with appropriate benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: It is used in studying the biological pathways and molecular targets involved in various diseases. The compound’s interaction with specific enzymes and receptors is of particular interest.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes. Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)benzothiazole
  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
  • Benzothiazole-2-thiol derivatives

Uniqueness

Compared to similar compounds, 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of butoxy and methoxy substituents on the benzyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[(4-butoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-4-11-23-16-10-9-14(12-17(16)22-2)13-20-15-7-5-6-8-18(15)24-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHLPRUBVMJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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